Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves several steps. One common method includes the reaction of dimethylamine with a suitable precursor under controlled conditions . The reaction typically requires a solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology, it may be used in studies involving enzyme interactions and metabolic pathways . Additionally, it is used in various industrial processes, including the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can be compared to other similar compounds, such as cyanoacetamides and other pyrimidine derivatives . These compounds share similar structural features and chemical properties but may differ in their specific applications and biological activities . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Biological Activity
Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (CAS No. 91208-48-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N3O3 with a molecular weight of 213.25 g/mol. The compound features a dimethylamino group and a pyrimidine ring, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the fields of oncology and neuropharmacology. Key areas of investigation include:
- Anticancer Activity :
-
Cholinesterase Inhibition :
- The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease treatment. Inhibition of AChE can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative diseases .
- Calcium Signaling Modulation :
The biological effects of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound acts on various receptors involved in cell proliferation and apoptosis regulation. Its affinity for muscarinic acetylcholine receptors has been highlighted as a pathway contributing to its anticancer effects .
- Enzyme Inhibition : By inhibiting cholinesterases, the compound may enhance acetylcholine levels in synaptic clefts, promoting improved cognitive function and memory retention .
Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Cholinesterase Inhibition | Enhances cognitive function | |
Calcium Signaling Modulation | Potential pain relief mechanism |
Case Study Analysis
A notable study evaluated the anticancer efficacy of this compound against FaDu hypopharyngeal carcinoma cells. The results demonstrated that the compound not only inhibited cell growth but also triggered apoptotic pathways more effectively than standard treatments. This study employed both in vitro assays and molecular docking simulations to elucidate the binding affinity and interaction dynamics with target proteins .
Properties
Molecular Formula |
C10H15N3O3 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C10H15N3O3/c1-6-7(5-8(14)16-4)9(15)12-10(11-6)13(2)3/h5H2,1-4H3,(H,11,12,15) |
InChI Key |
FPFGHDFNFOHIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N(C)C)CC(=O)OC |
Origin of Product |
United States |
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